Treprostinil Acyl-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

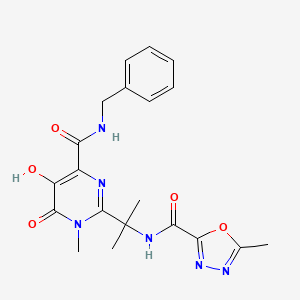

Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil . Treprostinil is a synthetic analog of prostacyclin (PGI2) that is used for the treatment of pulmonary arterial hypertension (PAH) . It is sold under the brand names Remodulin for infusion, Orenitram for oral, and Tyvaso for inhalation .

Synthesis Analysis

A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis

The molecular formula of Treprostinil Acyl-β-D-Glucuronide is C29H42O11 . The molecular weight is 566.64 .Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Physical And Chemical Properties Analysis

The molecular formula of Treprostinil Acyl-β-D-Glucuronide is C29H42O11, and the molecular weight is 566.64 .Mechanism of Action

Treprostinil is a stable tricyclic analogue of prostacyclin that promotes the vasodilation of pulmonary and systemic arterial vascular beds and the inhibition of platelet aggregation . It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .

Safety and Hazards

Future Directions

In the INCREASE study, on average, people with PH-ILD taking inhaled treprostinil were able to be more active and had less chance of their PH-ILD getting worse, compared to placebo. Based on inhaled treprostinil showing positive results in most people with PH-ILD in this study, the drug has been approved in the USA for the treatment of PH-ILD .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Treprostinil Acyl-β-D-Glucuronide involves the acylation of treprostinil with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Treprostinil", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane", "Triethylamine", "Pyridine", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Treprostinil is dissolved in dichloromethane and activated with DCC and DMAP.", "Glucuronic acid is dissolved in pyridine and added to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours.", "The product is purified by column chromatography using a methanol-dichloromethane gradient.", "The purified product is dissolved in diethyl ether and treated with DIPEA to form the acyl-β-D-glucuronide.", "The product is purified by column chromatography using a methanol-dichloromethane gradient.", "The final product is obtained by lyophilization and characterized by NMR and mass spectrometry.", "Sodium bicarbonate and sodium chloride are used to adjust the pH and salinity of the reaction mixture, respectively.", "Water is used for washing and drying of the product." ] } | |

CAS RN |

148916-53-4 |

Product Name |

Treprostinil Acyl-β-D-Glucuronide |

Molecular Formula |

C₂₉H₄₂O₁₁ |

Molecular Weight |

566.64 |

synonyms |

1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid; 1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative; Treprostinil-β-D-Glucuronide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)